molecular formula C20H17ClN4 B2848518 3-(4-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 849923-11-1

3-(4-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2848518
CAS RN: 849923-11-1
M. Wt: 348.83
InChI Key: GRACRCVSIZGFCB-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have shown a wide range of biological activities . They are considered privileged structures in medicinal chemistry, meaning they are often found in biologically active compounds .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of aminopyrimidines with various electrophiles . The specific synthesis route can vary depending on the desired substituents on the pyrazolo[1,5-a]pyrimidine scaffold .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines are fused heterocyclic compounds that contain a pyrazole ring fused with a pyrimidine ring . The specific molecular structure can vary depending on the substituents attached to the scaffold .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions depending on their substituents . For example, they can participate in cycloaddition reactions, substitution reactions, and more .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary depending on their specific structure . Factors that can influence these properties include the nature and position of substituents on the pyrazolo[1,5-a]pyrimidine scaffold .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 3-(4-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression, which can result in the induction of apoptosis within cells . This interaction and the resulting changes contribute to the compound’s cytotoxic activities against certain cell lines .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a critical biochemical pathway. CDK2 is responsible for the phosphorylation of key components for cell proliferation . Therefore, the inhibition of CDK2 can lead to the disruption of cell proliferation, which is particularly beneficial in the context of cancer treatment .

Pharmacokinetics

These properties can help predict the structure requirement for the observed antitumor activity .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound’s action also leads to a significant alteration in cell cycle progression and the induction of apoptosis within cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the compound’s lipophilicity, i.e., its affinity for a lipid environment, allows it to diffuse easily into cells , which can be a critical factor in its action and efficacy.

Safety and Hazards

The safety and hazards associated with pyrazolo[1,5-a]pyrimidines can vary depending on their specific structure. Some pyrazolo[1,5-a]pyrimidines have been found to exhibit cytotoxic activity, which could potentially lead to safety concerns .

Future Directions

The development of new pyrazolo[1,5-a]pyrimidines with improved biological activity and selectivity is a promising area of research . Future work could also focus on elucidating the mechanisms of action of these compounds and optimizing their pharmacokinetic properties .

properties

IUPAC Name

3-(4-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4/c1-13-12-18(23-17-6-4-3-5-7-17)25-20(22-13)19(14(2)24-25)15-8-10-16(21)11-9-15/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRACRCVSIZGFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=CC=C3)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

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